molecular formula C17H16O4 B5773062 2-acetylphenyl (4-methylphenoxy)acetate

2-acetylphenyl (4-methylphenoxy)acetate

Cat. No.: B5773062
M. Wt: 284.31 g/mol
InChI Key: RYQWYJYZBHIPNX-UHFFFAOYSA-N
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Description

2-acetylphenyl (4-methylphenoxy)acetate, also known as AMPPA, is a chemical compound that has been of interest to researchers due to its unique properties and potential applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

2-acetylphenyl (4-methylphenoxy)acetate is a selective agonist of the AMPA receptor subtype, which is a type of ionotropic glutamate receptor. When this compound binds to the AMPA receptor, it causes the receptor to open and allow the influx of positively charged ions, such as calcium and sodium, into the cell. This influx of ions can lead to depolarization of the cell membrane and the initiation of an action potential, which is the electrical signal that neurons use to communicate with each other.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the enhancement of synaptic transmission and the induction of long-term potentiation (LTP) in the hippocampus. LTP is a process by which the strength of synaptic connections between neurons can be increased, and is thought to be a cellular mechanism underlying learning and memory. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, possibly due to its ability to enhance synaptic transmission and promote neuronal survival.

Advantages and Limitations for Lab Experiments

One advantage of using 2-acetylphenyl (4-methylphenoxy)acetate in lab experiments is its selectivity for the AMPA receptor subtype, which allows for the specific activation of this receptor without affecting other glutamate receptor subtypes. This selectivity can be useful for studying the downstream effects of AMPA receptor activation on neuronal function and behavior. However, one limitation of using this compound is its potential toxicity, as high concentrations of the compound can lead to excitotoxicity and neuronal damage.

Future Directions

There are several future directions for research on 2-acetylphenyl (4-methylphenoxy)acetate. One area of interest is the development of more selective and potent AMPA receptor agonists, which could be used to further elucidate the role of AMPA receptors in synaptic plasticity and other physiological processes. Another area of interest is the use of this compound and other AMPA receptor agonists as potential therapeutic agents for neurological disorders, such as stroke and traumatic brain injury. Finally, the use of this compound in combination with other compounds, such as NMDA receptor antagonists, could provide insights into the complex interactions between different glutamate receptor subtypes in the brain.

Synthesis Methods

2-acetylphenyl (4-methylphenoxy)acetate can be synthesized using a variety of methods, including the reaction of 4-methylphenol with acetyl chloride and subsequent reaction with sodium acetate. Another method involves the reaction of 2-acetylanisole with 4-methylphenol in the presence of potassium carbonate. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

2-acetylphenyl (4-methylphenoxy)acetate has been used in scientific research as a tool to study the function of ionotropic glutamate receptors, specifically the AMPA receptor subtype. This receptor subtype plays a key role in synaptic plasticity, which is the process by which the strength of connections between neurons in the brain can be modified in response to experience. This compound has been used to selectively activate AMPA receptors in vitro and in vivo, allowing researchers to study the downstream effects of AMPA receptor activation on neuronal function and behavior.

Properties

IUPAC Name

(2-acetylphenyl) 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-12-7-9-14(10-8-12)20-11-17(19)21-16-6-4-3-5-15(16)13(2)18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQWYJYZBHIPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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